molecular formula C8H10O B1446652 4-Ethynylcyclohexan-1-one CAS No. 1549050-50-1

4-Ethynylcyclohexan-1-one

Cat. No. B1446652
CAS RN: 1549050-50-1
M. Wt: 122.16 g/mol
InChI Key: XPEFFGQWHGOVGH-UHFFFAOYSA-N
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Description

4-Ethynylcyclohexan-1-one is a chemical compound with the CAS Number: 1549050-50-1 . It has a molecular weight of 122.17 and its IUPAC name is 4-ethynylcyclohexan-1-one .


Molecular Structure Analysis

The molecular formula of 4-Ethynylcyclohexan-1-one is C8H10O . The average mass is 122.164 Da and the monoisotopic mass is 122.073166 Da .


Physical And Chemical Properties Analysis

4-Ethynylcyclohexan-1-one is an oil . The storage temperature is -10 degrees Celsius .

Scientific Research Applications

Metabolism and Chemical Transformation

  • 4-Ethynylcyclohexan-1-one undergoes various metabolic transformations, such as the production of 1-ethynylcyclohexane-1,2-diol and 1-ethynylcyclohexane-1,4-diol when perfused through rabbit liver, providing insights into its metabolic pathways (Murata, Eto, & Fuchigami, 1964).

Polymerization Processes

  • 4-Ethynylcyclohexan-1-one is used in polymerization, for instance, it can be polymerized using tungsten and molybdenum-based catalysts. The study of these processes helps in understanding the synthesis of polymers with specific properties, such as solubility in various solvents (Gal, Jung, Kim, Lee, & Choi, 1995).

Catalysis

  • It acts as a substrate in catalytic reactions, such as in the linear trimerization of 1-ethynylcyclohexan-1-ol catalyzed by nickel(II) complexes, leading to the formation of a linear trimer. These studies contribute to understanding reaction mechanisms and the development of new catalysts (Carusi, Cerichelli, Furlani, Russo, & Suber, 1987).

Applications in Materials Science

  • Its derivatives have been used in the synthesis of novel polyacetylene derivatives, which are important in materials science for their potential applications in electronic devices (Ochiai, Tomita, & Endo, 2001).

Corrosion Inhibition

  • Ethynylcyclohexanol, a related compound, has been studied for its effectiveness as a corrosion inhibitor for steel in acid solutions. This contributes to the field of materials science, particularly in the protection of metals from corrosion (Duwell, Todd, & Butzke, 1964).

Safety and Hazards

The safety information for 4-Ethynylcyclohexan-1-one includes several hazard statements: H228, H315, H319, H335 . The precautionary statements include P210, P240, P241, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P405, P501 .

properties

IUPAC Name

4-ethynylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEFFGQWHGOVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1549050-50-1
Record name 4-ethynylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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